Calystegine B3

Description

Historical Context of Calystegine Discovery and Early Research Trends

The discovery of calystegines is a relatively recent event in the long history of alkaloid research. While tropane (B1204802) alkaloids like atropine (B194438) have been studied for over 170 years, the first structures of calystegines were not published until 1990. rsc.orgresearchgate.net French researchers first isolated calystegines A3, B1, and B2 from the roots of Calystegia sepium (hedge bindweed) in the 1980s. ufrgs.brscielo.br This initial discovery opened a new avenue of research into nortropane alkaloids.

Early investigations into calystegines were largely focused on their identification and characterization in various plant species. These compounds were found to be distributed across several plant families, including Convolvulaceae, Solanaceae, Moraceae, Erythroxylaceae, and Brassicaceae. researchgate.netresearchgate.net A significant finding of this early research was the recognition of calystegines as potent glycosidase inhibitors, a property not typically associated with the classic tropane alkaloids. rsc.orgresearchgate.net This inhibitory activity against enzymes that process sugars immediately suggested potential therapeutic applications and became a major driver for subsequent research.

Placement of Calystegine B3 within the Nortropane Alkaloid Research Paradigm

This compound belongs to the B-series of calystegines, which are characterized by the presence of four hydroxyl groups on the nortropane skeleton. nih.gov The nortropane alkaloids, including the calystegines, are derived from the tropane alkaloid biosynthetic pathway. researchgate.netoup.com They share the same basic bicyclic tropane skeleton as the more widely known tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). ufrgs.brscielo.br However, a key distinction is that calystegines are N-demethylated, meaning they lack the methyl group on the nitrogen atom that is characteristic of many other tropane alkaloids. nih.govnih.gov

The research paradigm for this compound and other calystegines is fundamentally linked to their structural resemblance to monosaccharides, or simple sugars. researchgate.net This "sugar-mimic" structure is the basis for their ability to inhibit glycosidases. researchgate.netresearchgate.net Consequently, much of the research on this compound is viewed through the lens of its potential to modulate carbohydrate metabolism. oup.comresearchgate.net This contrasts sharply with the research focus on classical tropane alkaloids, which are primarily investigated for their effects on the nervous system. rsc.org

Fundamental Research Questions Driving Current Investigations into this compound

Current academic inquiry into this compound is driven by several fundamental research questions, primarily centered on its biological function and potential applications. A major area of investigation is the precise mechanism and specificity of its inhibitory action on various enzymes. For instance, research has identified this compound as a potent and highly specific inhibitor of the cytoplasmic α-mannosidase, Man2C1. chemfaces.comnih.govoup.com This has led to questions about its potential as a tool to study the biological roles of this specific enzyme. chemfaces.comnih.govoup.com

Another key research question revolves around the structure-activity relationship of calystegines. scilit.com Researchers are exploring how the specific configuration of hydroxyl groups on the nortropane ring influences the binding orientation and inhibitory potency against target enzymes. chemfaces.comchemfaces.com For example, studies have shown that the binding orientation of this compound differs from that of Calystegine B2 and A3 when interacting with β-glucocerebrosidase. chemfaces.com

Furthermore, investigations are ongoing to fully elucidate the biosynthetic pathway of calystegines in plants. researchgate.netnih.gov Understanding how plants synthesize these compounds could open up possibilities for biotechnological production. Research has also begun to explore the ecological roles of calystegines in plants, such as their potential influence on the interactions between plants and soil microorganisms. researchgate.net

Finally, a significant portion of current research is dedicated to exploring the potential of calystegines, including B3, in various therapeutic contexts, driven by their enzyme-inhibiting properties. ufrgs.brscielo.br

Data Tables

Table 1: Classification and Key Characteristics of Selected Calystegines

| Calystegine | Subgroup | Number of Hydroxyl Groups | Notable Research Findings |

|---|---|---|---|

| Calystegine A3 | A | 3 | One of the first calystegines to be isolated. ufrgs.brscielo.br Shows low in vitro inhibition of maltase and sucrase. researchgate.net |

| Calystegine B1 | B | 4 | One of the first calystegines to be isolated. ufrgs.brscielo.br Found in various Solanaceae species. researchgate.net |

| Calystegine B2 | B | 4 | One of the first calystegines to be isolated. ufrgs.brscielo.br A potent inhibitor of almond β-glucosidase and coffee bean α-galactosidase. scilit.comnih.gov |

| This compound | B | 4 | A highly specific inhibitor of the cytoplasmic α-mannosidase, Man2C1. chemfaces.comnih.govoup.com Found in tomato products. nih.gov |

Table 2: Plant Families and Genera Where Calystegines Have Been Identified

| Plant Family | Genera |

|---|---|

| Solanaceae | Atropa, Datura, Hyoscyamus, Lycium, Mandragora, Physalis, Scopolia, Solanum researchgate.netufrgs.brresearchgate.net |

| Convolvulaceae | Calystegia ufrgs.brscielo.br |

| Moraceae | Morus researchgate.net |

| Erythroxylaceae | Not specified researchgate.netresearchgate.net |

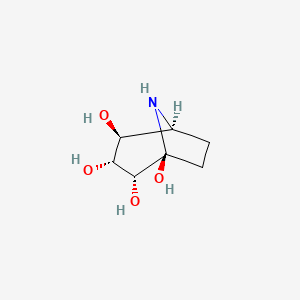

Structure

3D Structure

Properties

CAS No. |

178231-95-3 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(1R,2R,3R,4S,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4+,5-,6-,7-/m1/s1 |

InChI Key |

FXFBVZOJVHCEDO-IECVIRLLSA-N |

SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Isomeric SMILES |

C1C[C@]2([C@@H]([C@@H]([C@H]([C@@H]1N2)O)O)O)O |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Calystegine B3

Global Distribution Patterns of Calystegine B3 in Plant Families

This compound has been identified in several plant families, with a notable concentration in the Solanaceae and Convolvulaceae. nih.gov Its occurrence has also been documented in the Brassicaceae and Erythroxylaceae families, indicating a broad but selective chemotaxonomic footprint. nih.govresearchgate.net

The Solanaceae family, known for its rich diversity of alkaloids, is a significant source of this compound. Research has confirmed its presence in various genera, including important crops and medicinal plants. nih.govresearchgate.net A gas chromatography-mass spectrometry (GC-MS) analysis of eight different Solanaceae species found that this compound was one of the most frequently encountered calystegines, alongside A3, B1, and B2. nih.gov

Specific species where this compound has been detected include:

Atropa belladonna (Deadly Nightshade): this compound has been reported in the aerial parts of this species. researchgate.net

Hyoscyamus albus (White Henbane): This species is known to contain this compound. researchgate.netnih.govwur.nl

Physalis alkekengi (Chinese Lantern): The roots of this plant have been found to contain this compound. wur.nl

Scopolia japonica : This species has also been identified as containing this compound. silae.it

Lycium chinense : this compound is listed as a metabolite in this plant. genome.jp

Solanum lycopersicum (Tomato): this compound has been found in some processed tomato products. researchgate.net

Solanum tuberosum (Potato): Traces of this compound have been occasionally found in potatoes. wur.nl

Other genera and species within the Solanaceae where this compound has been identified include Datura metel, Mandragora autumnalis, Solanum sodomaeum, Withania somnifera, Withania frutescens, and Brunfelsia nitida. nih.gov

| Genus | Species | Reference |

|---|---|---|

| Atropa | belladonna | researchgate.net |

| Hyoscyamus | albus | researchgate.netnih.govwur.nl |

| Physalis | alkekengi | wur.nl |

| Scopolia | japonica | silae.it |

| Lycium | chinense | genome.jp |

| Solanum | lycopersicum | researchgate.net |

| Solanum | tuberosum | wur.nl |

| Datura | metel | nih.gov |

| Mandragora | autumnalis | nih.gov |

The Convolvulaceae family, or morning glory family, is another significant hub for calystegine production. nih.gov The first calystegines were, in fact, isolated from Calystegia sepium within this family. scielo.br

This compound has been specifically identified in the following species:

Ipomoea megapotamica : This species was found to contain this compound at a concentration of 0.002%. scielo.br

Ipomoea carnea : The leaves and seeds of this plant are reported to contain this compound. ijrrjournal.com

Ipomoea pes-caprae : Research has indicated the presence of this compound in this species. researchgate.net

Convolvulus arvensis (Field Bindweed): this compound has been detected in both the aerial parts and the flowers of this widespread weed. wur.nl

| Genus | Species | Reference |

|---|---|---|

| Ipomoea | megapotamica | scielo.br |

| Ipomoea | carnea | ijrrjournal.com |

| Ipomoea | pes-caprae | researchgate.net |

| Convolvulus | arvensis | wur.nl |

Beyond the Solanaceae and Convolvulaceae, this compound has been detected in other plant families, though less frequently. nih.gov Its presence in these families suggests a more ancient evolutionary origin of the biosynthetic pathway. myspecies.info

Brassicaceae : This family, which includes mustards and cabbages, contains species that produce calystegines. nih.govresearchgate.net Notably, this compound has been found in high concentrations in Diplotaxis tenuifolia (wild rocket). mdpi.com

Erythroxylaceae : This family is also known to harbor calystegines, including this compound. nih.govresearchgate.net

Occurrence in Convolvulaceae Genera and Species (e.g., Ipomoea, Calystegia)

Quantitative and Qualitative Variation of this compound in Different Plant Organs

The accumulation of this compound is not uniform throughout the plant; its concentration varies significantly between different organs. researchgate.net This differential accumulation suggests specific physiological roles and transport mechanisms within the plant.

Research has shown that calystegines are found in virtually all plant parts, from roots to seeds. researchgate.net The specific distribution of this compound can vary by species.

Roots : In Physalis alkekengi, this compound has been identified in the roots. wur.nl Generally, below-ground organs like roots and sprouting tubers are sites of high calystegine accumulation. researchgate.net

Aerial Parts (Stems and Leaves) : this compound has been reported in the aerial parts of Atropa belladonna and Convolvulus arvensis. researchgate.netwur.nl In Ipomoea carnea, the leaves are known to contain this compound. ijrrjournal.com

Flowers : The flowers of Convolvulus arvensis have been shown to contain this compound. wur.nl

Fruits : In Solanum lycopersicum (tomato), this compound was detected in various processed tomato products, including fried tomatoes and some crushed tomatoes and jams. researchgate.net

Seeds : The seeds of Ipomoea carnea are reported to contain this compound. ijrrjournal.com

| Plant Organ | Species | Reference |

|---|---|---|

| Roots | Physalis alkekengi | wur.nl |

| Aerial Parts (Leaves/Stems) | Atropa belladonna, Convolvulus arvensis, Ipomoea carnea | researchgate.netwur.nlijrrjournal.com |

| Flowers | Convolvulus arvensis | wur.nl |

| Fruits (processed) | Solanum lycopersicum | researchgate.net |

| Seeds | Ipomoea carnea | ijrrjournal.com |

The concentration of calystegines, including potentially B3, is influenced by the plant's developmental stage. In potato (Solanum tuberosum), the total calystegine content is significantly higher in sprouting tubers compared to dormant tubers, indicating that metabolic activity associated with growth influences alkaloid production. researchgate.net Similarly, young leaves and flowers of potato plants exhibit the highest concentrations of total calystegines in the aerial parts. researchgate.net In Mandragora officinarum, calystegine levels are noted to be highest in the spring leaves. silae.it While these findings often refer to total calystegines, they suggest that the levels of individual compounds like this compound are also likely subject to developmental regulation.

Root, Stem, Leaf, Flower, Fruit, and Seed Accumulation Profiles

Chemodiversity of this compound within Plant Populations

The concentration and presence of secondary metabolites like this compound are not uniform across all individuals of a plant species. This variation, known as chemodiversity, can be observed within and between different plant populations. The production of these compounds is influenced by a complex interplay of genetic makeup and environmental factors. researchgate.netebsco.com

The accumulation of secondary metabolites is often a plant's response to its immediate environment. mdpi.comfrontiersin.org Factors such as geography, climate, and soil composition can lead to significant variations in the chemical profile of plant populations. mdpi.comd-nb.infomaxapress.com For instance, the levels of tropane (B1204802) alkaloids, a class of compounds that includes the precursors to calystegines, can vary considerably between different cultivars and at different harvesting stages. wur.nl

Research indicates that both genetic and environmental factors contribute to the diversity in the production of these alkaloids. While the genetic makeup provides the basic blueprint for producing compounds like this compound, environmental pressures can modulate the extent of their production. ebsco.comnih.gov Studies on various plant species have shown that factors like temperature, light intensity, water availability, and soil nutrients can significantly affect the concentration of secondary metabolites. d-nb.infomaxapress.com For example, drought conditions have been shown to increase the concentration of certain alkaloids in some plant species. maxapress.com

The variation in this compound content can also be seen in different parts of the plant and at different developmental stages. wur.nlnih.govresearchgate.net In Mandragora autumnalis, the leaves were found to contain approximately 30 mg/kg (dry weight) of this compound, while the roots contained a different profile of calystegines. researchgate.net Similarly, in Hyoscyamus albus, this compound has been detected along with other calystegines. researchgate.net

This intraspecific variation highlights the adaptive nature of secondary metabolism, where plants fine-tune their chemical defenses and interactions based on specific ecological contexts. frontiersin.orgnih.gov Understanding the chemodiversity of this compound within plant populations is crucial for chemotaxonomic studies and for the consistent sourcing of plant material with specific chemical profiles. researchgate.netnih.govredalyc.org

The following table presents data on the occurrence of this compound in selected plant species, illustrating the variability in its distribution.

Table 1: Occurrence of this compound in Various Plant Species

| Family | Genus | Species | Plant Part | This compound Presence/Concentration | Reference(s) |

| Solanaceae | Atropa | belladonna | Aerial Parts | Present | researchgate.net |

| Solanaceae | Hyoscyamus | albus | Leaves, Seeds | Present | wur.nlresearchgate.net |

| Solanaceae | Mandragora | autumnalis | Leaves | Approx. 30 mg/kg (d.w.) | researchgate.net |

| Convolvulaceae | Convolvulus | arvensis | Aerial Parts, Flowers | Present | wur.nl |

| Brassicaceae | Crambe | maritima | Not specified | Present | wur.nl |

Biosynthesis and Metabolic Engineering of Calystegine B3 Pathways

Precursor Identification and Early Steps in Nortropane Alkaloid Biosynthesis

The biosynthesis of the foundational tropane (B1204802) skeleton begins with amino acids. mdpi.com The pathway to tropinone (B130398), the last common precursor to both tropine- and pseudotropine-derived alkaloids, involves several key steps:

Formation of Putrescine: The diamine putrescine is a central starting molecule. It can be formed from either ornithine or arginine. The conversion from ornithine is a direct decarboxylation, while the pathway from arginine involves intermediate steps.

N-methylation of Putrescine: The first committed step in the tropane alkaloid pathway is the methylation of putrescine to form N-methylputrescine. mdpi.com This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). mdpi.com

Formation of the N-methyl-Δ¹-pyrrolinium cation: N-methylputrescine is then oxidatively deaminated by a methylputrescine oxidase (MPO), yielding 4-methylaminobutanal. mdpi.com This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. mdpi.com

Condensation and Ring Formation: The N-methyl-Δ¹-pyrrolinium cation condenses with a two-carbon unit derived from acetyl-CoA (via malonyl-CoA) to eventually form tropinone. This complex series of reactions establishes the characteristic bicyclic 8-azabicyclo[3.2.1]octane core. A cytochrome P450 enzyme, specifically tropinone synthase (AbCYP82M3 in Atropa belladonna), has been identified as the catalyst for the formation of this bicyclic ring system. nih.govd-nb.info

Enzymatic Elucidation in Calystegine B3 Formation

From tropinone, the pathway branches. The stereochemical outcome of tropinone reduction determines whether the subsequent products will be tropine-based alkaloids (like hyoscyamine) or pseudotropine-based alkaloids, which include the calystegines.

The reduction of the 3-keto group of tropinone is catalyzed by two distinct, NADPH-dependent enzymes known as tropinone reductases (TRs), which exhibit different stereospecificity.

Tropinone Reductase I (TR-I): This enzyme reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for medicinally important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570).

Tropinone Reductase II (TR-II): This enzyme reduces tropinone to pseudotropine (3β-tropanol). researchgate.net Pseudotropine is the direct precursor for the biosynthesis of calystegines. researchgate.net The activity of TR-II is therefore the critical enzymatic step that channels metabolic flux towards the calystegine branch of the pathway. oup.comresearchgate.net

While the complete pathway from pseudotropine to this compound is still being fully elucidated, recent evidence suggests that acylation and subsequent hydroxylation are key transformations. It has been proposed that calystegines are formed via the direct demethylation and hydroxylation of 3β-tropanol (pseudotropine). researchgate.net However, more recent studies in Atropa belladonna have identified acylated nortropane intermediates, suggesting a more complex route. nih.gov

Metabolomic analyses have detected compounds such as tigloyl dihydroxynorpseudotropine and tigloyl trihydroxynorpseudotropine. nih.gov The hydrolysis of these molecules would yield dihydroxylated (Calystegine A group) and trihydroxylated (Calystegine B group) nortropane alkaloids, respectively. nih.gov This points to the involvement of acyltransferases, which would esterify a tropane intermediate, followed by modifications by other enzymes like hydroxylases (cytochrome P450s) and subsequent removal of the acyl group by hydrolases. nih.gov While specific BAHD family acyltransferases for this step have not been definitively characterized, their role is strongly implied by the presence of these acylated intermediates. Following acylation, a series of hydroxylation events catalyzed by cytochrome P450 enzymes (P450s) leads to the polyhydroxylated structure characteristic of calystegines. nih.govd-nb.info

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step, the N-methylation of putrescine. | Putrescine | N-methylputrescine |

| Tropinone Reductase II | TR-II | Stereospecifically reduces tropinone to pseudotropine, directing flux to calystegines. | Tropinone | Pseudotropine |

| Cytochrome P450s | P450s | Catalyze hydroxylation and potentially N-demethylation steps on the nortropane core. | Pseudotropine/Acylated Intermediates | Hydroxylated Nortropanes |

Role of Tropinone Reductases (e.g., TR-II) in Pseudotropine Production

Genetic Determinants and Transcriptomic Analysis of Biosynthetic Genes

The identification of genes responsible for calystegine biosynthesis has been advanced through transcriptomic studies, particularly in tropane alkaloid-producing plants like Atropa belladonna and potato (Solanum tuberosum). oup.comnih.gov By analyzing gene expression in different tissues, researchers can identify candidate genes that show high expression in the locations of alkaloid synthesis, such as the roots. nih.govd-nb.info

Mining of root-preferential gene expression datasets has successfully led to the discovery of multiple structural genes in the tropane alkaloid pathway. nih.govd-nb.info Studies in potato have shown that the accumulation of calystegines in tubers corresponds with the transcript levels and enzyme activities of key biosynthetic genes, including TR-II. oup.com Furthermore, metabolomics-guided approaches combined with virus-induced gene silencing (VIGS) in A. belladonna have functionally linked specific cytochrome P450 genes (e.g., AbP450-5021 and AbP450-116623) to the production of calystegines A3, A5, and B1. nih.gov These studies confirmed that specific P450s are responsible for the N-demethylase and ring-hydroxylase activities necessary for calystegine formation. d-nb.info

Heterologous Expression Systems for Pathway Dissection and Intermediate Production

Heterologous expression systems, where genes from one organism are expressed in another, are powerful tools for studying biosynthetic pathways and for producing valuable compounds. The yeast Saccharomyces cerevisiae has been engineered as a microbial platform for producing tropane alkaloids. pnas.org Researchers have successfully reconstructed the biosynthetic pathway to produce hyoscyamine and scopolamine in yeast, and this platform has been extended to synthesize nortropane alkaloid derivatives. pnas.org

Such systems allow for the functional characterization of individual enzymes in a controlled environment, away from the complex metabolic background of the native plant. For instance, candidate cytochrome P450 enzymes from A. belladonna have been transiently expressed in Nicotiana benthamiana, a plant that does not naturally produce tropane alkaloids. d-nb.info By feeding precursor molecules to these engineered plants, researchers can confirm the specific catalytic function of the expressed enzyme, demonstrating its role in hydroxylation or N-demethylation steps crucial for calystegine biosynthesis. d-nb.info These metabolic engineering efforts are essential for dissecting the complex steps of the pathway and for developing sustainable production methods for specific calystegines. pnas.org

Biological Activities and Ecological Interactions of Calystegine B3 in Non Human Systems

Glycosidase Inhibition Mechanisms in Plant, Fungal, and Insect Systems

Calystegine B3, a polyhydroxylated nortropane alkaloid, is recognized as a potent inhibitor of various glycosidases, enzymes crucial for carbohydrate metabolism in a wide range of organisms. researchgate.net Its sugar-mimicking structure allows it to bind to the active sites of these enzymes, disrupting their normal function. researchgate.netresearchgate.net This inhibitory activity is a key aspect of its biological role, particularly in the context of plant defense and microbial interactions.

Specificity and Kinetics of Enzyme-Calystegine B3 Interactions

This compound, along with other members of the calystegine family, demonstrates selective inhibition of different glycosidases. For instance, calystegines B1, B2, and C1 are potent competitive inhibitors of almond β-glucosidase, with Ki values in the micromolar to nanomolar range. nih.gov While specific kinetic data for this compound across a wide array of plant, fungal, and insect glycosidases is not extensively detailed in the provided results, the general behavior of B-series calystegines suggests a competitive inhibition mechanism. This means that this compound likely competes with the natural carbohydrate substrates for binding to the enzyme's active site. nih.gov The degree of inhibition is dependent on the specific enzyme and the organism from which it is derived. For example, Calystegine B2, a closely related compound, is a potent inhibitor of coffee bean α-galactosidase but shows different inhibitory profiles against other glycosidases. nih.gov This specificity is crucial for its ecological role, allowing it to target particular metabolic pathways in herbivores or pathogens.

Structural Analysis of this compound Binding to Glycosidase Active Sites

The binding of calystegines to the active sites of glycosidases has been investigated through docking studies. These studies reveal that the orientation of the calystegine molecule within the active site is critical for its inhibitory activity. For example, docking studies with β-glucocerebrosidase have shown that Calystegine A3 and B2 adopt a "Type 1" binding orientation, which effectively stabilizes the enzyme. chemfaces.com In contrast, this compound and B4 exhibit a different "Type 2" binding orientation, which does not result in the same stabilizing effect. chemfaces.com This difference in binding mode, dictated by the stereochemistry and position of the hydroxyl groups on the nortropane skeleton, directly influences the inhibitory potency and specificity of the alkaloid. chemfaces.com The polyhydroxylated nature of this compound allows it to form multiple hydrogen bonds with the amino acid residues in the active site of the glycosidase, mimicking the binding of the natural sugar substrate and thereby blocking its access. researchgate.net

Role in Plant Defense Against Biotic Stress

Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores and pathogens, and this compound is a component of this chemical defense system. researchgate.netwur.nl Its production is often linked to stress responses, suggesting an active role in protecting the plant from biological threats.

Allelopathic Effects and Interspecies Chemical Communication

Allelopathy refers to the chemical inhibition of one plant by another, and some alkaloids have been shown to possess allelopathic properties. uodiyala.edu.iq There is evidence to suggest that calystegines may play a role in mediating interactions between plants. uodiyala.edu.iq For example, the natural enantiomer of Calystegine B2 has been shown to inhibit the germination of alfalfa seeds. uodiyala.edu.iq While specific studies on the allelopathic effects of this compound were not found, its presence in plants known for their allelopathic potential, such as Ipomoea carnea, suggests a possible role in interspecies competition. iajps.comijrpas.com

In the broader context of chemical communication, the release of secondary metabolites like calystegines into the rhizosphere can influence the microbial communities in the soil. chemfaces.comresearchgate.netnih.gov This can be a form of interspecies communication, where the plant can selectively favor or inhibit the growth of certain microorganisms in its vicinity. wiley.com

Interactive Data Table: Properties and Activities of this compound and Related Compounds

| Compound | Biological Activity | Organism/System | Key Findings |

| This compound | Glycosidase Inhibition | General | Exhibits a "Type 2" binding orientation in β-glucocerebrosidase, differing from the more stabilizing "Type 1" of B2. chemfaces.com |

| This compound | Plant Defense | Ipomoea carnea | Found in a plant known to be toxic to livestock and to have allelopathic effects. iajps.comscispace.com |

| Calystegine B1 | Glycosidase Inhibition | Almond | Potent competitive inhibitor of β-glucosidase. nih.gov |

| Calystegine B2 | Glycosidase Inhibition | Coffee Bean, Almond | Potent inhibitor of α-galactosidase and β-glucosidase. nih.gov |

| Calystegine B2 | Allelopathy | Alfalfa | The natural (+)-enantiomer inhibits seed germination. uodiyala.edu.iq |

| Calystegine C1 | Glycosidase Inhibition | Almond | Potent competitive inhibitor of β-glucosidase. nih.gov |

Comparative Biological Activity Studies of this compound Enantiomers

The biological activity of calystegines is highly dependent on their stereochemistry. While specific comparative studies on the enantiomers of this compound are not extensively detailed in the provided search results, research on the closely related Calystegine B2 provides significant insights into the importance of enantiomeric configuration.

Studies using synthetic (+)- and (-)-enantiomers of Calystegine B2 have demonstrated that the biological activities, including catabolism by Rhizobium meliloti and glycosidase inhibition, are uniquely associated with the natural, (+)-enantiomer. nih.govchemfaces.com This highlights the stereospecificity of the enzymes, both bacterial and mammalian, that interact with these alkaloids.

Molecular docking studies have further illuminated these structure-activity relationships. For instance, the binding orientation of different calystegines to β-glucocerebrosidase varies. Calystegine B2 and A3 adopt a "Type 1" orientation, which effectively stabilizes the enzyme, whereas this compound and B4 have a different "Type 2" binding orientation that does not result in enzyme stabilization. researchgate.net This difference in binding is attributed to the configuration of the hydroxyl groups on the nortropane skeleton. researchgate.net Such findings underscore that subtle changes in stereochemistry can lead to significant differences in biological function.

Table 2: Comparative Glycosidase Inhibition by Calystegine Analogs

| Calystegine | Target Enzyme | Binding Orientation | Effect on Enzyme Activity | References |

| Calystegine A3 | β-Glucocerebrosidase | Type 1 | Stabilizes enzyme, increases activity. | researchgate.net |

| Calystegine B2 | β-Glucocerebrosidase | Type 1 | Potent competitive inhibitor, stabilizes enzyme. | researchgate.net |

| This compound | β-Glucocerebrosidase | Type 2 | Does not stabilize the enzyme. | researchgate.net |

| Calystegine B4 | β-Glucocerebrosidase | Type 2 | Does not stabilize the enzyme. | researchgate.net |

Advanced Methodologies for Calystegine B3 Research

Chromatographic Techniques for Research-Scale Isolation and Purity Assessment

Chromatographic methods are fundamental to the study of Calystegine B3, enabling its separation from a complex mixture of other calystegines and plant metabolites. These techniques are crucial for both isolating the compound for further study and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of calystegines, including B3. Due to the polar nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation. HILIC columns are effective in retaining and separating these highly polar analytes. nih.govresearchgate.net

For instance, a method utilizing a HILIC-A stationary phase coupled with high-resolution mass spectrometry (LC-HRMS-Orbitrap) has been successfully developed for the determination of seven nortropane alkaloids, including this compound, in tomato-based products. nih.gov This method demonstrated good recoveries, ranging from 96% to 121%, with relative standard deviations at or below 16%. nih.gov The limits of quantification (LOQ) were established at 0.25 mg/kg for this compound. nih.govresearchgate.net In some studies, chiral columns with a vancomycin (B549263) stationary phase have also been employed to separate various calystegine isomers. researchgate.net

| Parameter | Value | Reference |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govresearchgate.net |

| Stationary Phase | HILIC-A | nih.gov |

| Detection | High-Resolution Mass Spectrometry (Orbitrap) | nih.gov |

| Recovery | 96% - 121% | nih.gov |

| Relative Standard Deviation | ≤ 16% | nih.gov |

| Limit of Quantification (LOQ) | 0.25 mg/kg | nih.govresearchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to the low volatility of calystegines, a derivatization step is necessary prior to GC analysis. This typically involves silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, increasing their volatility. researchgate.netacs.orgacs.org

GC-MS methods have been developed for screening and quantifying calystegines in various plant species from the Solanaceae family. nih.gov In one such method, specific ions are monitored in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. For the analysis of this compound, the ion at m/z 217 is often used as a common ion for several B-series calystegines. researchgate.netcsic.es The limit of quantitation for this compound using GC-HRMS (Q-Orbitrap) has been reported to be 0.5 mg/kg. researchgate.netacs.orgacs.orgnih.gov

| Parameter | Value | Reference |

| Derivatization | Silylation (e.g., with MSTFA or a mix of hexamethyldisilazane (B44280) and trimethylchlorosilane) | csic.esecomole.com |

| Detection | Mass Spectrometry (MS), often with a Q-Orbitrap analyzer | acs.orgacs.orgnih.gov |

| Monitored Ion (m/z) | 217 (common for B-series calystegines) | researchgate.netcsic.es |

| Limit of Quantification (LOQ) | 0.5 mg/kg | researchgate.netacs.orgacs.orgnih.gov |

| Precision (%RSD) | ≤ 20.0% (at 0.5 mg/kg) | researchgate.netacs.orgnih.gov |

| Trueness (% Recovery) | 73.7% - 120.0% | researchgate.netacs.orgnih.gov |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound, including its connectivity, conformation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts, coupling constants, and two-dimensional NMR experiments (like COSY and HMQC) allows for the complete assignment of the nortropane skeleton and the position and relative stereochemistry of the hydroxyl groups. rsc.org The NMR data for synthetic this compound has been shown to be consistent with that of the natural product. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound. For instance, a GC-HRMS method using a Q-Orbitrap analyzer allows for the monitoring of ions at an accurate mass, providing high confidence in compound identification. researchgate.netacs.orgacs.org This technique is particularly valuable in metabolomics studies where numerous compounds are analyzed simultaneously. The monoisotopic mass of this compound is 175.084 g/mol , corresponding to the chemical formula C₇H₁₃NO₄. contaminantdb.cahmdb.ca

Metabolomics Approaches for Profiling this compound in Complex Biological Matrices

Metabolomics aims to comprehensively identify and quantify all small molecules within a biological system. In the context of this compound, metabolomics approaches are used to study its distribution in plants and its role in biological processes. researchgate.netnih.gov

LC-HRMS and GC-HRMS are the key analytical platforms in metabolomics for profiling calystegines. nih.govacs.org These methods have been applied to detect and quantify this compound and other related alkaloids in various plant species and food products, such as tomatoes and potatoes. nih.govresearchgate.netresearchgate.netnih.gov For example, a study on tomato-based products found this compound in all analyzed fried tomatoes, two crushed tomatoes, and one jam tomato. nih.govresearchgate.net Metabolomics-guided studies have also been instrumental in exploring the biosynthetic pathways of tropane (B1204802) alkaloids, including the calystegines. researchgate.netnih.gov In some Convolvulaceae species, this compound has been detected alongside other calystegines and swainsonine (B1682842) using HPLC-APCI-MS. scielo.brscielo.br

| Plant/Product | Detected Calystegines Including B3 | Analytical Method | Reference |

| Tomato-based products | A3, A5, B1, B2, B3, B4, C1 | LC-HRMS-Orbitrap | nih.govresearchgate.net |

| Tomato varieties | A3, A5, B1, B2, B3, B4, C1 | GC-HRMS-Q-Orbitrap | researchgate.netacs.orgnih.gov |

| Mandragora autumnalis | A3, B1, B2, B3 | GC-MS | researchgate.net |

| Ipomoea megapotamica | B1, B2, B3, C1 (and swainsonine) | HPLC-APCI-MS | scielo.brscielo.br |

| Scopolia japonica | A3, A5, B1, B2, B3, B4, C1 | GLC-MS | nih.gov |

Untargeted Metabolomics for Discovery of Related Compounds

Untargeted metabolomics is a comprehensive approach that aims to capture and analyze the entirety of small-molecule metabolites within a biological system. evotec.com This hypothesis-generating strategy is instrumental in discovering novel compounds or identifying unexpected changes in metabolic profiles without a preconceived bias. evotec.com In the context of this compound research, untargeted metabolomics, often employing high-resolution mass spectrometry (HRMS) such as Orbitrap or time-of-flight (TOF) analyzers coupled with liquid chromatography (LC), allows for the global profiling of alkaloids in a plant extract. nih.govmdpi.com

The process involves acquiring vast amounts of data, which is then subjected to advanced statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA), to identify significant metabolic differences between sample groups. mdpi.com This approach has been successfully used to investigate the diversity of tropane alkaloids. For instance, a metabolomics-guided strategy was employed to functionally characterize cytochrome P450 genes involved in the biosynthesis of modified tropane alkaloids in Atropa belladonna. nih.gov This research uncovered a previously unexplored sub-network of alkaloids derived from pseudotropine, the precursor to calystegines. nih.gov

By comparing the metabolomes of genetically modified organisms with wild-type counterparts, researchers can pinpoint the products of specific enzymatic reactions, leading to the discovery of new calystegine derivatives or related pathway intermediates. nih.govfrontiersin.org This discovery-driven approach is crucial for expanding our understanding of the chemical diversity within this alkaloid class and for identifying new molecules with potentially valuable biological activities. nih.gov

Table 1: Exemplary Application of Untargeted Metabolomics in Alkaloid Research

| Research Goal | Organism | Methodology | Key Findings | Reference |

|---|

Targeted Metabolomics for Quantitative Monitoring in Research Samples

In contrast to the broad exploratory nature of untargeted metabolomics, targeted metabolomics focuses on the accurate measurement and quantification of a predefined list of specific metabolites. uab.edufrontiersin.org This approach offers high sensitivity, specificity, and reproducibility, making it the gold standard for quantitative analysis of compounds like this compound in various research samples. uab.edubiorxiv.org

The most common platform for targeted metabolomics is liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS). researchgate.net This technique operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target analyte, providing excellent selectivity and minimizing matrix interference. researchgate.net High-resolution mass spectrometry, particularly with Orbitrap-based instruments, is also increasingly used for targeted analysis, offering the advantage of high mass accuracy for confident identification. researchgate.netresearchgate.net

Researchers have developed and validated targeted methods for the simultaneous quantification of this compound and other related calystegines (e.g., A3, A5, B1, B2, C1) in food matrices like tomato and potato products. researchgate.netresearchgate.netresearchgate.net These methods involve a simple extraction step, typically with a methanol/water mixture, followed by LC-HRMS analysis. researchgate.net The validation of these methods establishes key performance characteristics, including linearity, precision, trueness, and the limit of quantification (LOQ), ensuring reliable and accurate data for monitoring how calystegine levels may vary between cultivars or in response to processing and storage. researchgate.netresearchgate.net

Table 2: Targeted Quantitative Analysis of this compound in Research Samples

| Analyte(s) | Matrix | Analytical Method | Limit of Quantification (LOQ) | Selected Findings | Reference(s) |

|---|---|---|---|---|---|

| This compound | Tomato-based products (crushed, fried, jam) | LC-HRMS (Orbitrap) | 0.25 mg/kg | Detected in all fried tomatoes, two crushed tomatoes, and one jam tomato. | researchgate.netresearchgate.net |

| This compound | Tomato | GC-HRMS (Q-Orbitrap) | 0.5 mg/kg | Method validated with suitable trueness (73.7-120.0%) and precision (≤ 20.0%). | researchgate.net |

| Calystegine A3, B2 | Potato Cultivars (flesh and peel) | GC-MS | Not specified for individual compounds | Levels varied significantly among eight different potato cultivars. | acs.org |

Isotope Labeling Techniques for Biosynthetic Pathway Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biological system, providing definitive evidence for biosynthetic pathways. silantes.com By supplying a living organism (such as a plant or a culture of root cells) with a precursor molecule enriched with a stable, non-radioactive isotope (e.g., Carbon-13, ¹³C; Nitrogen-15, ¹⁵N), researchers can track the incorporation of these "labeled" atoms into downstream metabolites. nih.govnih.gov

The biosynthesis of calystegines is known to originate from pseudotropine, which is itself formed from tropinone (B130398). researchgate.netfuturelearn.com To elucidate the specific enzymatic steps that convert pseudotropine into this compound, one could administer ¹³C- or ¹⁵N-labeled pseudotropine to a calystegine-producing plant species. futurelearn.com

After an incubation period, the plant's metabolites are extracted and analyzed by mass spectrometry. The presence of the isotopic label in this compound and potential intermediates would be detected as a predictable mass shift in their respective ions. nih.gov For example, using a ¹⁵N-labeled precursor would result in a mass increase of one Dalton for every nitrogen atom incorporated. nih.gov Analyzing the pattern of isotope incorporation in a series of related compounds allows for the reconstruction of the reaction sequence, helping to identify previously unknown intermediates and the enzymes responsible for the transformations. silantes.comnih.gov This methodology is essential for mapping the complex network of reactions leading to the synthesis of this compound.

Chemical Synthesis and Analog Development of Calystegine B3 for Research Applications

Total Synthesis Strategies and Stereoselective Approaches

The total synthesis of calystegine B3 presents a considerable challenge to synthetic chemists due to its dense stereochemistry and bicyclic nortropane core. Various strategies have been developed, often employing stereoselective approaches to control the configuration of the multiple chiral centers.

Key Reactions and Methodologies (e.g., Nozaki–Hiyama–Kishi, Ring-Closing Metathesis)

Several key chemical reactions have been instrumental in the successful synthesis of this compound and its analogs.

The Nozaki–Hiyama–Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds, and its intramolecular variant has been pivotal in constructing the seven-membered ring of the calystegine scaffold. rsc.orgresearchgate.net In one notable synthesis, an intramolecular NHK reaction of an aldehyde containing a Z-vinyl iodide was the key step in forming the cycloheptanone (B156872) intermediate. rsc.orgresearchgate.net This chromium-catalyzed reaction efficiently closes the ring to provide the core structure of the calystegine.

Ring-Closing Metathesis (RCM) , often employing Grubbs' catalyst, is another crucial methodology for the formation of the cycloheptene (B1346976) ring present in many synthetic intermediates of calystegines. acs.orgsemanticscholar.org This reaction involves the formation of a carbon-carbon double bond from two terminal alkenes, effectively closing a ring. An efficient synthesis of this compound and B4 was achieved using a strategy where a zinc-mediated fragmentation of a protected methyl 6-iodo-glycoside was followed by RCM to form the cycloheptene ring. acs.org

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues are driven by the desire to understand the structural requirements for potent and selective glycosidase inhibition. tandfonline.comresearchgate.net By systematically modifying the structure of this compound, researchers can probe the interactions between the inhibitor and the enzyme's active site. This has led to the synthesis of a variety of derivatives, including N-methylated analogues and those with altered hydroxylation patterns. nih.govscilit.com For example, the synthesis of N-methylthis compound has been reported to investigate the effect of the N-methyl group on inhibitory activity. nih.gov The development of novel carbobicyclic nucleoside analogues also provides a template for creating structurally diverse compounds with potential biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Glycosidase Inhibition

Structure-activity relationship (SAR) studies are essential for elucidating the key structural features of this compound and its derivatives that govern their inhibitory potency and selectivity against various glycosidases. nih.govnih.gov These studies have revealed that the stereochemistry of the hydroxyl groups on the nortropane ring plays a critical role in determining the binding orientation and affinity for the target enzyme. researchgate.netresearchgate.net

For instance, while calystegine B2 is a potent inhibitor of both β-glucosidase and α-galactosidase, its N-methyl derivative shows enhanced and more specific inhibition towards α-galactosidase. nih.govnih.gov Conversely, the addition of a hydroxyl group at certain positions can enhance β-glucosidase and β-galactosidase inhibition while reducing or abolishing α-galactosidase inhibition. nih.govscilit.com Docking studies have suggested that this compound has a different binding orientation within the active site of β-glucocerebrosidase compared to its isomer, calystegine B2. researchgate.netresearchgate.net

| Compound | Modification | Effect on Glycosidase Inhibition | Reference |

|---|---|---|---|

| N-methylcalystegine B2 | N-methylation of Calystegine B2 | More potent and specific inhibitor of α-galactosidase compared to the parent compound. | nih.govnih.gov |

| Calystegines B1 and C1 | Addition of a hydroxyl group at C6exo | Enhances inhibitory potential towards β-glucosidase and β-galactosidase; markedly lowers or abolishes inhibition towards α-galactosidase. | nih.gov |

| N-methylcalystegine C1 | N-methylation of Calystegine C1 | Did not enhance its inhibition of α-galactosidase. | nih.gov |

| N-methylcalystegine A3 and B4 | Chemical N-methylation | Markedly enhanced inhibition of coffee bean α-galactosidase but almost eliminated inhibitory potential towards β-glucosidase and trehalase, respectively. | scilit.com |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to provide efficient routes to complex molecules like this compound. researchgate.netresearchgate.net Biocatalysis, the use of enzymes to perform chemical transformations, offers several advantages, including high stereoselectivity and mild reaction conditions. nih.govnih.gov

While specific examples of chemoenzymatic synthesis directly targeting this compound are less documented, the principles are highly applicable. For instance, enzymes can be used for the asymmetric synthesis of key chiral building blocks, which are then elaborated into the final product using traditional chemical methods. nih.govresearchgate.net The use of hydrolases, such as lipases and esterases, for kinetic resolutions of intermediates is a common strategy in the synthesis of chiral compounds. unipd.it The broader field of alkaloid synthesis has seen the successful application of chemoenzymatic strategies, suggesting a promising avenue for future syntheses of this compound and its analogues. researchgate.net

Comparative Analysis and Evolutionary Perspectives of the Calystegine Family

Structural Homologies and Differences Across Calystegine A, B, C, and N Groups

Calystegines are a class of polyhydroxylated nortropane alkaloids, all sharing a fundamental bicyclic nortropane skeleton (8-azabicyclo[3.2.1]octane). benthamdirect.com Their classification into distinct groups—A, B, C, and N—is determined by the number and, in the case of the N group, the nature of the substituents on this core structure. researchgate.netrsc.org

Calystegine A Group: These compounds are characterized by the presence of three hydroxyl (-OH) groups. rsc.orgontosight.ai A prominent example is Calystegine A3, which is a trihydroxynortropane. ontosight.ai

Calystegine B Group: This group, which includes Calystegine B3, possesses four hydroxyl groups. rsc.orgresearchgate.net The individual members of this group, such as B1, B2, B3, and B4, are structural isomers, differing in the stereochemistry and position of these four hydroxyl groups. acs.org Calystegine B2 and B3, for instance, are C-2 epimers. researchgate.net

Calystegine C Group: Members of this group are the most hydroxylated, containing five hydroxyl groups. rsc.org Calystegine C1 and C2 are examples from this group, with their structures defined by a pentahydroxylated nortropane framework. ontosight.aibiosynth.com

Calystegine N Group: This group is unique due to the substitution at the bridgehead position. Instead of the tertiary hydroxyl group found in other calystegines, Calystegine N1 possesses a bridgehead amino (-NH2) group. researchgate.netchemfaces.com

The structural diversity within the calystegine family is a result of variations in the number and spatial arrangement of the hydroxyl groups, which is critical for their biological interactions. rsc.org

Table 1: Structural Comparison of Calystegine Groups This is an interactive table. Click on the headers to sort.

| Group | Number of Hydroxyl Groups | Key Structural Feature | Example Compound | Molecular Formula |

|---|---|---|---|---|

| A | 3 | Trihydroxylated nortropane skeleton | Calystegine A3 | C₇H₁₃NO₃ |

| B | 4 | Tetrahydroxylated nortropane skeleton | This compound | C₇H₁₃NO₄ |

| C | 5 | Pentahydroxylated nortropane skeleton | Calystegine C1 | C₇H₁₃NO₅ |

| N | 3 | Trihydroxylated with a bridgehead amino group | Calystegine N1 | C₇H₁₄N₂O₃ |

Biosynthetic Divergence Leading to this compound and Related Structures

The biosynthesis of all calystegines is intricately linked to the tropane (B1204802) alkaloid pathway, sharing the initial enzymatic steps. benthamdirect.commdpi.comrsc.org The pathway begins with the amino acids L-ornithine and L-arginine, which are converted through several steps to a central intermediate, tropinone (B130398). mdpi.comresearchgate.net

At tropinone, the pathway bifurcates, marking a critical divergence point that separates the synthesis of calystegines from that of other tropane alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.netpnas.org This split is governed by two distinct, stereospecific enzymes:

Tropinone Reductase I (TR-I): This enzyme reduces tropinone to tropine (B42219) (3α-tropanol). Tropine serves as the precursor for the production of esterified tropane alkaloids, such as scopolamine. researchgate.netpnas.orgmdpi.com

Tropinone Reductase II (TR-II): This enzyme reduces tropinone to pseudotropine (3β-tropanol). researchgate.netpnas.orgmdpi.com Pseudotropine is the direct precursor for the entire family of calystegines. researchgate.netmdpi.comresearchgate.net

Following the formation of pseudotropine, the biosynthesis of this compound and other related structures proceeds through a series of hydroxylation reactions. While the complete enzymatic sequence is not fully elucidated, it is understood to involve sequential hydroxylations catalyzed by enzymes such as hydroxylases, potentially from the cytochrome P450 family. mdpi.comresearchgate.net This stepwise addition of hydroxyl groups to the pseudotropine skeleton generates the diversity of calystegine structures observed in nature.

Phylogenetic Relationship of Calystegine-Producing Plants

The production of calystegines is not ubiquitous in the plant kingdom but is concentrated in a few specific plant families, suggesting a shared evolutionary origin of this metabolic trait. The principal families known to produce calystegines are the Solanaceae and Convolvulaceae. biosynth.comresearchgate.netscielo.br Their presence has also been noted in the Erythroxylaceae, Brassicaceae, and Moraceae families. researchgate.netmdpi.comlci-koeln.de

The Solanaceae (nightshade family) and Convolvulaceae (morning glory family) are considered sister families, and the occurrence of calystegines in both is a significant phylogenetic marker. myspecies.info This shared trait is considered plesiomorphic, meaning it was likely present in their common ancestor. myspecies.info

Within these families, the distribution is extensive:

Convolvulaceae: Calystegines have been detected in almost all tribes of this family, with a high percentage of positive species in genera like Calystegia, Convolvulus, Ipomoea, and Argyreia. researchgate.netmyspecies.infoglobalresearchonline.net

Solanaceae: Calystegines are widely distributed and have been identified in numerous genera, including Atropa, Datura, Hyoscyamus, Lycium, Physalis, and the economically important Solanum (which includes potato and tomato). scielo.brbrieflands.comresearchgate.netredalyc.org

The independent evolution of tropane alkaloid biosynthesis in the Solanaceae and Erythroxylaceae, both of which produce calystegines, presents a compelling case of convergent evolution in secondary metabolism. pnas.org

Table 2: Examples of Calystegine-Producing Plant Species This is an interactive table. Click on the headers to sort.

| Plant Family | Genus | Species | Common Name |

|---|---|---|---|

| Solanaceae | Atropa | belladonna | Deadly Nightshade |

| Solanaceae | Hyoscyamus | niger | Black Henbane |

| Solanaceae | Lycium | chinense | Chinese Wolfberry |

| Solanaceae | Physalis | alkekengi | Chinese Lantern |

| Solanaceae | Solanum | tuberosum | Potato |

| Convolvulaceae | Calystegia | sepium | Hedge Bindweed |

| Convolvulaceae | Convolvulus | arvensis | Field Bindweed |

| Convolvulaceae | Ipomoea | batatas | Sweet Potato |

| Brassicaceae | Brassica | oleracea | Cabbage |

Chemotaxonomic Significance of this compound in Plant Evolution

The distribution and specific profile of calystegines, including this compound, serve as valuable chemotaxonomic markers for understanding plant phylogeny and evolution. researchgate.netscielo.br Chemotaxonomy uses the chemical constituents of plants to classify them and infer evolutionary relationships. redalyc.org

The presence of calystegines is an almost consistent trait in the Convolvulaceae, helping to define the family's chemical signature. researchgate.net Conversely, the apparent loss of the ability to synthesize these compounds in certain genera, such as Cuscuta and Operculina, provides evolutionary insights into metabolic divergence within the family. researchgate.net

In the Solanaceae, the type of alkaloids produced—whether predominantly calystegines or esterified tropane alkaloids—can help delineate relationships between genera. scielo.br For example, genera such as Capsicum, Lycium, and Solanum are characterized by the exclusive presence of calystegines. scielo.br The specific array of calystegines can also be characteristic; for instance, this compound has been identified along with other calystegines like A3, B1, and B2 in Atropa belladonna and Hyoscyamus albus. researchgate.net Its presence has also been reported in the roots of Physalis alkekengi. wur.nl

The specific pattern of calystegine accumulation, therefore, does not just confirm the genetic relatedness of species but also provides a chemical fingerprint that reflects the evolutionary trajectory of their respective biosynthetic pathways. researchgate.netscielo.br

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Calystegine A3 |

| Calystegine A5 |

| Calystegine A6 |

| Calystegine A7 |

| Calystegine B1 |

| Calystegine B2 |

| This compound |

| Calystegine B4 |

| Calystegine B5 |

| Calystegine C1 |

| Calystegine C2 |

| Calystegine N1 |

| N-methylcalystegine B2 |

| N-methylcalystegine C1 |

| Scopolamine |

| Hyoscyamine |

| Atropine (B194438) |

| Tropine |

| Pseudotropine |

| Tropinone |

| L-ornithine |

| L-arginine |

| Fagomine |

Future Research Directions and Emerging Applications of Calystegine B3 in Biotechnology

Elucidating Undiscovered Biological Roles in Diverse Ecosystems

Calystegines are believed to play a role in rhizosphere ecology, acting as nutritional sources for soil microorganisms and as glycosidase inhibitors. nih.gov Future research will likely focus on unraveling the specific functions of Calystegine B3 in various ecosystems. Investigations into the rhizosphere, the soil region directly influenced by plant roots, are crucial. This compound, exuded by roots, may selectively favor the growth of certain beneficial microbes that can utilize it as a carbon and nitrogen source, thereby shaping the microbial community structure. nih.gov This selective pressure could enhance plant growth and health by promoting symbiotic relationships.

Further research is needed to understand how this compound and other calystegines mediate these nutritional relationships under natural conditions. nih.gov The biological activities of these compounds are closely linked to their chemical structures, suggesting that even minor variations, such as those in this compound, could lead to distinct ecological roles. nih.gov Exploring these roles in a variety of ecosystems, from agricultural soils to natural plant communities, will provide a more comprehensive understanding of the ecological significance of this compound.

Genetic Engineering for Enhanced this compound Production in Host Systems

The biosynthesis of calystegines, including B3, is derived from the tropane (B1204802) alkaloid pathway, with pseudotropine being a key precursor. nih.govresearchgate.net However, the complete biosynthetic pathway is not yet fully elucidated. nih.govresearchgate.net A significant area of future research lies in identifying all the enzymes and corresponding genes involved in the conversion of pseudotropine to this compound. nih.gov

Recent studies have begun to identify key enzymes, such as cytochrome P450s, that are involved in the modification of the tropane ring to produce various calystegines in plants like Atropa belladonna. nih.gov Once the complete pathway is known, genetic engineering techniques can be employed to enhance this compound production. This could involve overexpressing key biosynthetic genes in the native plant species or transferring the entire pathway to a heterologous host system, such as yeast or bacteria. mdpi-res.commdpi-res.com

Heterologous production in microbial systems offers the potential for large-scale, controlled, and cost-effective production of this compound, which is currently limited by its low abundance in natural plant sources. mdpi-res.com Challenges remain in ensuring the proper folding and activity of plant enzymes in a microbial host and optimizing metabolic flux to maximize yield. mdpi-res.com The use of Nicotiana benthamiana as a transient expression platform has shown promise for characterizing the activity of biosynthetic enzymes. nih.gov

Development of this compound as a Biochemical Probe for Glycosidase Studies

This compound's potent and selective inhibition of certain glycosidases makes it a valuable tool for biochemical research. semanticscholar.org Glycosidases are enzymes that play critical roles in a vast array of biological processes, and their dysfunction is implicated in numerous diseases. biosynth.com this compound can be used as a biochemical probe to study the structure, function, and mechanism of these enzymes. biosynth.com

By binding to the active site of specific glycosidases, this compound can help to identify and characterize these enzymes in complex biological samples. biosynth.com For instance, it has been shown to be an inhibitor of β-glucosidase and trehalase. semanticscholar.org Furthermore, derivatives of calystegines can be synthesized to create more specific or potent inhibitors. For example, the N-methyl derivative of the related Calystegine B2 was found to inhibit α-galactosidase but not β-glucosidase, demonstrating how slight modifications can alter inhibitory specificity. nih.govchemfaces.com This specificity allows for the targeted study of individual enzymes and their roles in cellular processes. Such probes are instrumental in drug discovery efforts, particularly for lysosomal storage disorders like Gaucher disease, where enhancing residual enzyme activity is a therapeutic strategy. nii.ac.jp

Potential for this compound in Agricultural Biotechnology (e.g., Pest Management)

The inhibitory effect of calystegines on insect glycosidases suggests their potential application in agricultural biotechnology for pest management. researchgate.net Many insects rely on specific glycosidases to digest carbohydrates in their diet. By inhibiting these enzymes, this compound can act as an antifeedant or a growth inhibitor for certain insect pests. biosynth.comresearchgate.net

For example, extracts from Ipomoea carnea, which contain this compound among other related alkaloids, have demonstrated antifeedant and insecticidal activity against the rice pest Cnaphalocrosis medinalis (leaf folder) and repellent activity against the banana stem weevil (Odoiporus longicollis). ijrpas.comresearchtrend.netscispace.com Future research should focus on identifying the specific insect pests that are most susceptible to this compound and understanding the molecular basis of this susceptibility.

Q & A

Q. What analytical methods are standard for detecting and quantifying Calystegine B3 in plant tissues?

this compound is typically identified using gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with capillary electrophoresis (CE) for separation. For quantification, researchers should validate methods with internal standards (e.g., deuterated analogs) to account for matrix effects. Sample preparation involves methanol extraction followed by solid-phase purification to remove interfering compounds. Critical parameters include ionization efficiency in MS and capillary voltage optimization in CE .

Q. In which plant species has this compound been conclusively identified, and what factors influence its natural distribution?

this compound has been confirmed only in Vaccinium vitis-idaea (lingonberry) among Ericaceae plants studied. Its distribution may correlate with environmental stressors (e.g., soil composition, pathogen exposure) that upregulate tropane alkaloid biosynthesis pathways. Researchers should conduct comparative metabolomic studies across geographically diverse samples and use transcriptomic profiling to identify regulatory genes .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how can reaction conditions be optimized?

Synthetic routes often face low yields during hydrogenation steps due to solvation issues. For example, Madsen’s method using dioxane/water mixtures improved catalytic efficiency compared to pure organic solvents. Researchers should screen solvent systems (e.g., THF/water gradients) and catalyst batches. Birch reduction has been employed for deprotection but requires rigorous control of reaction time to avoid over-reduction. Yield optimization may benefit from computational modeling of transition states .

Q. How does this compound’s glycosidase inhibition specificity compare to structurally related calystegines (e.g., B1, B2)?

this compound exhibits preferential inhibition of β-glucosidases over α-glucosidases, a trait shared with B2 but distinct from B1. To assess specificity, use in vitro enzyme assays with purified human lysosomal β-glucocerebrosidase and measure Ki values via Lineweaver-Burk plots. Competitive inhibition kinetics require substrate saturation curves and controls for non-specific binding. Structural analogs (e.g., deoxygenated derivatives) can clarify active-site interactions .

Q. What experimental designs are recommended for in vivo studies of this compound’s antidiabetic potential?

- Animal models : Use streptozotocin-induced diabetic rodents, with dose-response studies (0.1–10 mg/kg) to identify therapeutic windows.

- Endpoint analysis : Measure fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell integrity via histopathology.

- Ethical considerations : Justify sample sizes using power analysis (α=0.05, β=0.2) and adhere to ARRIVE guidelines for humane endpoints .

Q. How can researchers reconcile contradictory data on this compound’s inhibitory potency across studies?

Discrepancies often stem from variations in enzyme sources (e.g., recombinant vs. tissue-extracted) or assay pH. To address this:

Q. What biochemical pathways are most impacted by this compound in hyperglycemic cellular models?

this compound modulates carbohydrate metabolism by inhibiting β-glucosidases, leading to glycolytic intermediate accumulation. In human adipose stromal cells (ASCs), it reduces oxidative stress via Nrf2 pathway activation and improves mitochondrial dynamics. Researchers should employ RNA-seq to identify differentially expressed genes (e.g., SOD1, GPX4) and Seahorse assays to measure mitochondrial respiration .

Q. What stability considerations are critical for long-term storage of this compound in laboratory settings?

The compound degrades under prolonged exposure to light or humidity. For stability:

- Store lyophilized samples at −80°C in argon-flushed vials.

- Monitor purity via HPLC-UV (λ=210 nm) every 6 months.

- Avoid aqueous solutions unless buffered at pH 5–6, where degradation half-life exceeds 12 months .

Methodological Notes

- Data Integrity : Use lab notebooks with timestamped entries for reproducibility (e.g., electronic platforms like LabArchives) .

- Literature Review : Prioritize databases like SciFinder and Reaxys for synthetic protocols, and Cochrane Library for systematic reviews .

- Statistical Rigor : Consult biostatisticians early to design ANOVA or mixed-effects models for complex datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.